molecular formula C8H16ClNO B13515978 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride

1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride

Cat. No.: B13515978
M. Wt: 177.67 g/mol
InChI Key: LTVLEHWORLLZAM-UHFFFAOYSA-N
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Description

1-{3-Methyl-2-oxabicyclo[311]heptan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic amine derivative, characterized by the presence of a bicyclo[311]heptane ring system with a methanamine group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: The initial step involves the formation of the bicyclo[3.1.1]heptane ring system through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methanamine group: The methanamine group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor of the bicyclic system.

    Hydrochloride salt formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the bicyclic system.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride
  • 1-{3-Oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride
  • {2-Oxabicyclo[3.1.1]heptan-1-yl}methanamine

Uniqueness

1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride is unique due to the presence of the 3-methyl substituent on the bicyclic ring system, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3-methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-6-2-7-3-8(4-7,5-9)10-6;/h6-7H,2-5,9H2,1H3;1H

InChI Key

LTVLEHWORLLZAM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(C2)(O1)CN.Cl

Origin of Product

United States

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